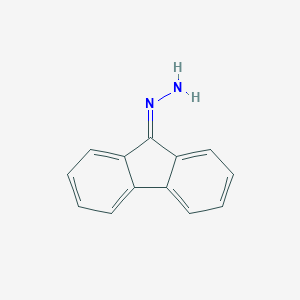

9-Fluorenone hydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90662. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

fluoren-9-ylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNUILAKOMIBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159757 | |

| Record name | Fluoren-9-one hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13629-22-6 | |

| Record name | 9H-Fluoren-9-one, hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13629-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Fluorenone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013629226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorenone hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorenone hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-9-one hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoren-9-one hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-FLUORENONE HYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8P2VRA6LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Fluorenone Hydrazone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 9-Fluorenone (B1672902) hydrazone, a versatile organic compound with significant relevance in chemical research and drug discovery.

Core Properties of 9-Fluorenone Hydrazone

This compound is a yellow to orange crystalline solid.[1] It is a derivative of 9-fluorenone and hydrazine (B178648), forming a stable hydrazone structure. This compound is soluble in nonpolar solvents and serves as a valuable building block in organic synthesis due to its reactivity and ability to form complex derivatives.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂ |

| Molecular Weight | 194.23 g/mol [1][2] |

| Melting Point | 148-150 °C[1] |

| Boiling Point | 362.5 °C at 760 mmHg[1] |

| Density | 1.23 g/cm³[1] |

| Appearance | Yellow to orange crystalline solid[1] |

| CAS Number | 13629-22-6[2] |

Spectral Properties

The spectral data of this compound are crucial for its identification and characterization. The following tables summarize the key spectral features.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The chemical shifts are reported in parts per million (ppm). A study has reported the ¹H and ¹³C NMR spectra in various solvents including CD₃CN, CDCl₃, DMSO-d₆, and methanol-d₄.[3]

¹H NMR Chemical Shifts

| Proton | Chemical Shift (δ, ppm) |

| NH₂ | 6.41 (2H)[4] |

| H2 | 7.30 (1H, td)[4] |

| H3 | 7.32 (1H, td)[4] |

| H7 | 7.35 (1H, td)[4] |

| H6 | 7.44 (1H, td)[4] |

| H4 | 7.65 (1H, dd)[4] |

| H1 | 7.73 (1H, dd)[4] |

| H5 | 7.76 (1H, dd)[4] |

| H8 | 7.90 (1H, dd)[4] |

¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C9, C2 | 144.858[5] |

| C10, C3 | 144.858[5] |

| C11, C4 | 134.588[5] |

| C12, C5 | 134.588[5] |

| C13, C6 | 194.312[5] |

| C5, C7 | 120.717[5] |

| C6, C8 | 120.717[5] |

| C7, C9 | 124.728[5] |

| C8, C10 | 124.728[5] |

| C1, C11 | 135.090[5] |

| C2, C12 | 135.090[5] |

| C3, C13 | 129.489[5] |

| C4, C14 | 129.489[5] |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching | 3416[6] |

| C=N stretching | 1602, 1554[6] |

1.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. A study has reported the UV-Vis absorption spectra of 9-fluorenone, a related precursor, in different solvents, with the longest-wavelength maximum absorption corresponding to the S₀ → S₁ transition.[7] For 9-fluorenone in hexane, the S1 absorption maximum was found at 380 nm.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 9-fluorenone with hydrazine hydrate.[1] Several protocols have been reported, with variations in reaction conditions and stoichiometry.

Protocol 1: General Laboratory Synthesis [8][9]

-

Materials:

-

9-Fluorenone

-

Hydrazine monohydrate or hydrazine hydrate

-

-

Procedure:

-

Dissolve 9-fluorenone (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine monohydrate (typically an excess, e.g., 2.8 equivalents) to the solution.[10]

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol.

-

Protocol 2: Large-Scale Synthesis [10]

-

Materials:

-

9-Fluorenone (50.0 g, 278 mmol, 1.0 equiv)

-

Ethanol (500 mL)

-

Hydrazine monohydrate (50.0 mL, 789 mmol, 2.8 equiv)

-

-

Procedure:

-

In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, charge 9-fluorenone and ethanol.

-

Stir the solution and heat to an internal temperature of 40 °C for 45 minutes until a homogenous solution is formed.

-

Add hydrazine monohydrate in a single portion.

-

Equip the flask with a reflux condenser and raise the oil bath temperature to 105 °C, maintaining this temperature for an additional 3.5 hours.

-

Monitor the reaction progress by TLC (10%vol EtOAc-hexanes).

-

Remove the oil bath and continue stirring, allowing the reaction to cool to an internal temperature of 20 °C over 1 hour to facilitate precipitation.

-

Collect the resulting yellow needle-like crystals by vacuum filtration.

-

Dry the crystals under a flow of air provided by the vacuum for 2 hours, followed by additional drying under high vacuum (3 mmHg) for 4 hours. This procedure typically affords a high yield (around 90%) of this compound.[10]

-

Visualizing the Synthesis and Mechanism

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Formation of this compound

The formation of this compound from 9-fluorenone and hydrazine is a classic condensation reaction. The mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon of 9-fluorenone, followed by dehydration.

Caption: Reaction mechanism for the formation of this compound.

Applications in Drug Development

Hydrazones are a class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[11] The fluorene (B118485) scaffold itself is present in several approved drugs.[12]

Antimicrobial and Antifungal Activity

Derivatives of 9-fluorenone have been investigated for their antimicrobial and antifungal activities. For instance, certain Schiff bases of 9-fluorenone have shown activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, and Klebsiella pneumoniae.[13] Fluorenyl-hydrazonothiazole derivatives have been synthesized and screened against multidrug-resistant microorganisms, with some compounds showing activity against Gram-positive strains.[6]

Anticancer Activity

Antiviral Activity

Derivatives of 9-fluorenone have also been explored for their antiviral properties. Notably, 9-fluorenone-based sulfonamides have been synthesized and shown to act as dual inhibitors of SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro), two essential enzymes for viral replication.[15] This highlights the potential of the 9-fluorenone scaffold in the development of novel antiviral agents.

The following table summarizes the reported biological activities of some 9-fluorenone derivatives.

| Derivative Class | Biological Activity | Target/Organism | Reported Activity (e.g., IC₅₀, MIC) |

| 9-Fluorenone Schiff Bases | Antimicrobial | E. coli, S. aureus, P. aeruginosa, P. mirabilis, K. pneumoniae | Activity comparable to streptomycin (B1217042) at 100 µg/mL[13] |

| Fluorenyl-hydrazonothiazoles | Antimicrobial | Gram-positive bacteria | MIC > 256 µg/mL for most, some activity observed[6] |

| 9-Fluorenone Sulfonamides | Antiviral (SARS-CoV-2) | Mpro and PLpro | Potent dual inhibitors[15] |

This technical guide provides a foundational understanding of this compound, offering valuable data and protocols for researchers in the fields of chemistry and drug development. The versatile nature of this compound and its derivatives suggests a promising future for its application in the synthesis of novel therapeutic agents.

References

- 1. This compound | 13629-22-6 | FF70341 | Biosynth [biosynth.com]

- 2. This compound | C13H10N2 | CID 83627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. bmse000521 9-fluorenone at BMRB [bmrb.io]

- 6. researchgate.net [researchgate.net]

- 7. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ijsr.net [ijsr.net]

- 12. Solved For the 1H NMR spectrum of 9-fluorenone, assign the | Chegg.com [chegg.com]

- 13. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioengineer.org [bioengineer.org]

synthesis of 9-Fluorenone hydrazone from 9-fluorenone and hydrazine

Synthesis of 9-Fluorenone (B1672902) Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenone hydrazone is a key chemical intermediate derived from the condensation reaction of 9-fluorenone and hydrazine (B178648). Its unique structural and electronic properties make it a valuable building block in various fields of chemical research and development. It serves as a precursor in the synthesis of diverse organic compounds, including nitrogen-containing heterocycles, and is utilized in the classic Wolff-Kishner reduction to convert ketones to their corresponding alkanes.[1][2] This guide provides an in-depth overview of the synthesis of this compound, detailing the reaction mechanism, experimental protocols, and methods for purification and characterization.

Reaction Mechanism and Stoichiometry

The synthesis of this compound is a condensation reaction between the carbonyl group of 9-fluorenone and hydrazine.[1] The mechanism involves a nucleophilic addition of hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

To ensure the reaction proceeds to completion and to minimize the formation of byproducts, a significant excess of hydrazine hydrate (B1144303) is typically employed.[1] The primary side reaction is the formation of N,N'-Bis(fluoren-9-ylidene)hydrazine, also known as fluorenone ketazine, which occurs when the newly formed hydrazone reacts with a second molecule of 9-fluorenone.[1] Using an excess of hydrazine shifts the equilibrium towards the desired hydrazone product.[1][3]

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[1]

Materials:

-

9-Fluorenone

-

Hydrazine monohydrate

-

Ethanol (B145695) (EtOH)

Equipment:

-

Three-necked, round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Büchner funnel and vacuum flask

Procedure:

-

Setup: In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 9-fluorenone (50.0 g, 278 mmol, 1.0 equiv) and 500 mL of ethanol.[4]

-

Dissolution: Stir the mixture and heat it to an internal temperature of 40 °C until a homogeneous solution is formed (this may take approximately 45 minutes).[4][5]

-

Addition of Hydrazine: To the clear solution, add hydrazine monohydrate (50.0 mL) in a single portion.[5]

-

Reflux: Heat the reaction mixture to reflux using an oil bath set to approximately 105 °C. Maintain this temperature for 3.5 hours.[1][5]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an eluent system of 10% ethyl acetate (B1210297) in hexanes or 9:1 chloroform:methanol.[1][3][5] The reaction is complete when the 9-fluorenone spot has disappeared.

-

Crystallization: After the reflux period, remove the heat source and allow the mixture to cool to room temperature (approx. 20 °C) while stirring. The product will precipitate as fine yellow needles.[4][6]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.[3][4]

-

Drying: Dry the product under vacuum to obtain pure this compound.[4][5]

Data Presentation

The quantitative data for the synthesis is summarized in the tables below.

Table 1: Reactant and Solvent Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Amount Used |

|---|---|---|---|---|

| 9-Fluorenone | C₁₃H₈O | 180.21 | 1.0 | 50.0 g |

| Hydrazine Monohydrate | H₆N₂O | 50.06 | ~2.8[1] | 50.0 mL |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | 500 mL |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference(s) |

|---|---|---|

| Reaction Temperature | 105 °C (Oil Bath) | [1][5] |

| Reaction Time | 3.5 hours | [1][5] |

| Product Appearance | Fine yellow needles | [4][5][6] |

| Melting Point | 150.2-150.6 °C | [5] |

| Typical Yield | ~90% |[4][5] |

Purification and Characterization

Purification: The primary method for purification is crystallization directly from the reaction mixture upon cooling.[4] The subsequent wash with cold ethanol is effective at removing soluble impurities.[3] If further purification is required, the crude product can be recrystallized from hot ethanol.[1]

Characterization: The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Table 3: Physical and Spectroscopic Data

| Property | Description | Reference(s) |

|---|---|---|

| Appearance | Yellow crystalline needles | [4][5] |

| Melting Point | 150.2-150.6 °C | [5] |

| Molecular Formula | C₁₃H₁₀N₂ | [5][7] |

| Molecular Weight | 194.23 g/mol | [5][8] |

| ¹H NMR | Spectra available in various deuterated solvents (e.g., CDCl₃, DMSO-d₆). | [9][10] |

| ¹³C NMR | Spectra available, with high correlation between experimental and calculated shifts. | [9][10] |

| FT-IR (KBr) | Characteristic peaks for N-H and C=N vibrations. |[7][9] |

Mandatory Visualization: Experimental Workflow

The logical flow of the synthesis and purification process is illustrated below.

Caption: Standard laboratory workflow for the synthesis of this compound.

Troubleshooting

Common issues encountered during the synthesis and their potential solutions are outlined below.

Table 4: Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) | Reference(s) |

|---|---|---|---|

| Low Yield | Incomplete reaction; Insufficient reaction time or temperature. | Extend reflux time and monitor by TLC; Ensure correct temperature is maintained. | [3] |

| Product is Oily / Fails to Crystallize | Presence of impurities. | Triturate the oily product with a cold non-polar solvent like n-hexane; Recrystallize from hot ethanol. | [1] |

| Contamination with Unreacted 9-Fluorenone | Insufficient amount of hydrazine; Short reaction time. | Ensure an adequate excess of hydrazine is used; Extend reflux time until TLC confirms the absence of starting material. | [1] |

| Formation of Ketazine Byproduct | Molar ratio of hydrazine to fluorenone is too low. | Use a significant excess of hydrazine hydrate (e.g., 2.8 equivalents or more). |[1] |

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. This compound | C13H10N2 | CID 83627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 9H-Fluoren-9-one, hydrazone [webbook.nist.gov]

- 9. [PDF] Crystal and molecular structure investigations of this compound by X-ray, DFT, ESI + -MS, FT-IR, UV-Vis and NMR methods | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

9-Fluorenone hydrazone molecular structure and characterization

An In-Depth Technical Guide to the Molecular Structure and Characterization of 9-Fluorenone (B1672902) Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 9-Fluorenone hydrazone (CAS 13629-22-6), a key intermediate in organic synthesis. This document outlines detailed experimental protocols and summarizes key analytical data.

Molecular Structure

This compound (C₁₃H₁₀N₂) is a planar aromatic compound with a molecular weight of approximately 194.23 g/mol .[1][2] The definitive three-dimensional arrangement of its atoms has been determined through single-crystal X-ray diffraction.[3][4] The study revealed that this compound crystallizes in a monoclinic system with the space group P2₁.[3][4] While the precise, experimentally determined bond lengths and angles are contained within specialized crystallographic databases, the fundamental structural parameters are summarized below.

Table 1: Crystal and Molecular Structure Data for this compound.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁ | [3][4] |

| Selected Bond Lengths | Not available in public search results | |

| Selected Bond Angles | Not available in public search results |

| Selected Dihedral Angles | Not available in public search results | |

Note: Specific bond length and angle data from the single-crystal X-ray diffraction study are not publicly available in the provided search results but have been experimentally determined.

Synthesis and Characterization

This compound is typically synthesized via the condensation reaction of 9-fluorenone with hydrazine (B178648) hydrate (B1144303). Its structure and purity are confirmed through a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Synthesis Workflow

The overall process from starting materials to a fully characterized final product is outlined in the diagram below.

Caption: Synthesis and Characterization Workflow for this compound.

Spectroscopic and Analytical Data

The following tables summarize the key quantitative data obtained from the characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| NH₂ | 6.41 | s (broad) | - | [5] |

| H2 | 7.30 | td | 7.1, 0.9 | [5] |

| H3 | 7.32 | td | 7.1, 0.9 | [5] |

| H7 | 7.35 | td | 7.5, 1.1 | [5] |

| H6 | 7.44 | td | 7.5, 1.1 | [5] |

| H4 | 7.65 | dd | 7.1, 0.9 | [5] |

| H1 | 7.73 | dd | 7.1, 0.9 | [5] |

| H5 | 7.76 | dd | 7.5, 1.1 | [5] |

| H8 | 7.90 | dd | 7.5, 1.1 | [5] |

Table 3: ¹³C NMR Spectroscopic Data for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=N | Data reported but not available | [3][4] |

| Aromatic C | Data reported but not available | [3][4] |

| Aromatic CH | Data reported but not available | [3][4] |

Table 4: Infrared (IR) Spectroscopy Data for this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode | Reference |

|---|---|---|---|

| N-H | 3400 - 3250 | Asymmetric/Symmetric Stretch | [6] |

| C-H (aromatic) | 3100 - 3000 | Stretch | [6] |

| C=N | ~1610 | Stretch | [6] |

| C=C (aromatic) | 1600 - 1450 | Stretch | [6] |

Table 5: Mass Spectrometry (MS) Data for this compound.

| m/z | Relative Intensity | Assignment | Reference |

|---|---|---|---|

| 194 | High | [M]⁺ (Molecular Ion) | [1] |

| 165 | High (Base Peak) | [M - NNH]⁺ or [C₁₃H₉]⁺ | [1] |

| 166 | Moderate | [M - N₂]⁺ or [C₁₃H₁₀]⁺ | [1] |

| 179 | Moderate | Fragment | [1] |

Table 6: UV-Visible (UV-Vis) Spectroscopy Data for this compound.

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|

| Various | Data reported but not available | Data reported but not available | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This protocol is adapted from established procedures for hydrazone formation.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 9-fluorenone (1.0 eq) and ethanol (B145695) (approx. 20 mL per gram of 9-fluorenone).

-

Addition of Reagent: While stirring, add hydrazine hydrate (80% solution, approx. 3.0 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the yellow crystalline solid by vacuum filtration, washing with cold ethanol to remove unreacted hydrazine. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

This protocol describes analysis using the Attenuated Total Reflectance (ATR) method.[1]

-

Sample Preparation: Place a small amount (a few milligrams) of the dry, solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve signal quality. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

This protocol is for analysis by Electrospray Ionization (ESI).[3][4]

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode. The mass analyzer can be scanned over a relevant m/z range (e.g., 50-500 amu) to detect the molecular ion and any fragment ions.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.

-

Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution. Scan across a wavelength range (e.g., 200-600 nm) to record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_max).

References

- 1. This compound | C13H10N2 | CID 83627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Crystal and molecular structure investigations of this compound by X-ray, DFT, ESI + -MS, FT-IR, UV-Vis and NMR methods | Semantic Scholar [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. 9H-Fluoren-9-one, hydrazone [webbook.nist.gov]

An In-depth Technical Guide to the Spectroscopic Data of CAS Number 13629-22-6

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: It is critical to note that the CAS number 13629-22-6 has been ambiguously assigned to two distinct chemical compounds: 9-Fluorenone (B1672902) hydrazone and 2-Amino-5-bromo-3-methylpyridine . This guide will provide a comprehensive overview of the available spectroscopic data for both compounds, presented in separate sections to avoid confusion. Researchers should verify the identity of their sample using the data presented herein.

Section 1: 9-Fluorenone hydrazone

Chemical Structure:

Molecular Formula: C₁₃H₁₀N₂

Molecular Weight: 194.23 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CDCl₃ | 7.28 - 7.65 (m, 8H, Ar-H), 5.4 (br s, 2H, -NH₂) |

| ¹³C | CDCl₃ | 120.7, 124.7, 129.5, 134.6, 135.1, 144.9, 194.3 (C=N) |

Note: Specific peak assignments for aromatic protons and carbons can vary based on the specific NMR experiment and solvent.

Experimental Protocols:

-

¹H and ¹³C NMR: A saturated solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is prepared.[1][2] The spectrum is typically recorded on a 300 or 500 MHz spectrometer at room temperature (298K).[3] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3450 | Medium | N-H stretching (asymmetric and symmetric) |

| 1620 - 1650 | Strong | C=N stretching |

| 1450 - 1600 | Medium-Strong | Aromatic C=C stretching |

| ~3050 | Weak | Aromatic C-H stretching |

Experimental Protocols:

-

Attenuated Total Reflectance (ATR)-IR: The solid sample is placed directly onto the ATR crystal (e.g., diamond) and the spectrum is recorded. This is a common and rapid method.[4]

-

KBr Pellet Method: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then obtained using a transmission FTIR spectrometer.[4]

-

Gas-Phase IR: The spectrum can also be obtained in the gas phase, as available in the NIST/EPA Gas-Phase Infrared Database.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for this compound

| Technique | m/z | Interpretation |

| Electron Ionization (EI) | 194 | Molecular ion [M]⁺ |

| 165 | [M - N₂H]⁺ | |

| Electrospray Ionization (ESI) | 195 | [M+H]⁺ |

Experimental Protocols:

-

Electron Ionization (EI)-MS: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam to induce ionization and fragmentation.[5]

-

Electrospray Ionization (ESI)-MS: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary, resulting in the formation of protonated molecules ([M+H]⁺).[1][2]

Section 2: 2-Amino-5-bromo-3-methylpyridine

Chemical Structure:

Molecular Formula: C₆H₇BrN₂

Molecular Weight: 187.04 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: ¹H NMR Spectroscopic Data for 2-Amino-5-bromo-3-methylpyridine

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | DMSO-d₆ | 8.10 | d | 1H | Ar-H |

| 7.49 | t | 1H | Ar-H | ||

| 4.58 | s | 2H | -NH₂ | ||

| 2.1 (approx.) | s | 3H | -CH₃ |

Note: The provided data is for a closely related isomer, 2-Amino-5-bromopyridine, and serves as a reference. Actual chemical shifts for 2-Amino-5-bromo-3-methylpyridine may vary.

Experimental Protocols:

-

¹H NMR: The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.[6] The spectrum is recorded on a spectrometer, for instance, a Bruker AM-300, at room temperature.[7] TMS is used as an internal standard.[6]

Infrared (IR) Spectroscopy

Table 5: Key IR Absorption Bands for 2-Amino-5-bromo-3-methylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretching (amine) |

| 2850 - 2960 | Weak | C-H stretching (methyl) |

| 1600 - 1650 | Strong | N-H bending (scissoring) |

| 1450 - 1580 | Medium-Strong | Aromatic C=C and C=N stretching |

| 1000 - 1100 | Strong | C-Br stretching |

Experimental Protocols:

-

ATR-IR: The spectrum is recorded from a neat sample using an ATR accessory, such as the DuraSamplIR II, on an FTIR spectrometer like the Bruker Tensor 27.[7]

-

FTIR (KBr): The spectrum can also be obtained using the KBr pellet method with a Bruker Tensor 27 FT-IR or a similar instrument.[7]

Mass Spectrometry (MS)

Table 6: Mass Spectrometry Data for 2-Amino-5-bromo-3-methylpyridine

| Technique | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| GC-MS | 188 | 186 | 80 |

Experimental Protocols:

-

GC-MS: The sample is introduced into a gas chromatograph for separation, followed by ionization and detection in a mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure.[7]

Section 3: Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound, applicable to both molecules discussed in this guide.

Caption: General workflow for the spectroscopic identification of an organic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Crystal and molecular structure investigations of this compound by X-ray, DFT, ESI + -MS, FT-IR, UV-Vis and NMR methods | Semantic Scholar [semanticscholar.org]

- 3. bmse000521 9-fluorenone at BMRB [bmrb.io]

- 4. This compound | C13H10N2 | CID 83627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9H-Fluoren-9-one, hydrazone [webbook.nist.gov]

- 6. ijssst.info [ijssst.info]

- 7. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 9-Fluorenone Hydrazone: Melting Point and Solubility

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of 9-Fluorenone hydrazone, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

This compound is a yellow to orange crystalline solid that serves as a valuable building block in organic chemistry.[1] A comprehensive understanding of its physical properties is crucial for its application in synthesis and material science.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Melting Point | 148-150 °C | [1][2] |

| 150-154 °C | [3] | |

| Boiling Point | 362.5 °C at 760 mmHg | [1][2] |

| Density | 1.23 g/cm³ | [1][2] |

| Flash Point | 173 °C | [1][2] |

| Molecular Formula | C₁₃H₁₀N₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

Solubility Profile

Experimental Protocols

Accurate determination of the melting point and solubility are fundamental to the characterization of this compound. The following sections detail the standard laboratory procedures for these measurements.

Melting Point Determination: Thiele Tube Method

The Thiele tube method is a common and effective technique for determining the melting point of a crystalline solid.[6] The unique design of the tube utilizes convection currents to ensure uniform heating of the oil bath.[6]

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is compact.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[6][7] This assembly is then inserted into the Thiele tube containing a high-boiling point liquid (e.g., mineral or silicone oil), ensuring the rubber band is above the oil level.[8]

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner.[6][7] This creates a convection current, allowing for even heat distribution throughout the oil.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[7] For a pure compound, this range should be narrow, typically 0.5-1.0°C.[8]

Qualitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility of this compound in various solvents, which can provide insights into its polarity and the presence of acidic or basic functional groups.[9]

Procedure:

-

Initial Solvent Testing (Water): To a test tube containing approximately 30 mg of this compound, add 1 mL of water.[9] Agitate the mixture and observe if the solid dissolves. If the compound is water-insoluble, proceed to the next steps.

-

Acid/Base Solubility:

-

Organic Solvent Testing: For compounds insoluble in aqueous solutions, test solubility in an organic solvent like ether.[10]

-

Observation and Classification: Record whether the compound is soluble or insoluble in each solvent. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[9][11]

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS#:13629-22-6 | Chemsrc [chemsrc.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. Buy this compound | 13629-22-6 [smolecule.com]

- 5. fishersci.com [fishersci.com]

- 6. flinnsci.com [flinnsci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

The Discovery and History of 9-Fluorenone Hydrazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenone (B1672902) hydrazone, a derivative of 9-fluorenone, is a significant organic compound characterized by the presence of a hydrazone functional group (=NNH2) attached to the fluorene (B118485) backbone. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and key chemical properties. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science, where fluorene derivatives and hydrazones play a crucial role. The unique structural and electronic properties of 9-fluorenone and its derivatives have led to their investigation in various applications, including the development of novel therapeutic agents.[1]

Historical Context and Discovery

While the precise first synthesis of 9-fluorenone hydrazone is not prominently documented in readily available historical records, its existence is intrinsically linked to the development of hydrazone chemistry and the landmark Wolff-Kishner reduction. The late 19th and early 20th centuries were a period of significant advancement in organic chemistry, with the exploration of carbonyl compound reactions being a central theme.

The Wolff-Kishner reduction, a reaction that converts a carbonyl group to a methylene (B1212753) group, was independently discovered by Nikolai Kishner in 1911 and Ludwig Wolff in 1912.[2] This reaction proceeds through a hydrazone intermediate, highlighting the importance of this class of compounds. The formation of a hydrazone is the initial, critical step in this reduction.[2] It is highly probable that this compound was synthesized and studied in this context, as chemists of the era would have been investigating the reactivity of various ketones, including 9-fluorenone, with hydrazine (B178648).

The synthesis of hydrazones, in general, involves the reaction of a carbonyl compound with hydrazine.[3] This straightforward reaction would have been accessible to chemists of the time, making the preparation of this compound a logical extension of their work on carbonyl chemistry.

Physicochemical Properties

This compound is a yellow to orange crystalline solid.[4] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂ | [5] |

| Molecular Weight | 194.23 g/mol | [3] |

| Melting Point | 148 °C | [3] |

| CAS Number | 13629-22-6 | [5] |

Experimental Protocols

The synthesis of this compound is a standard procedure in organic chemistry, typically achieved through the condensation reaction of 9-fluorenone with hydrazine hydrate (B1144303).

Synthesis of this compound

Materials:

-

9-Fluorenone

-

Hydrazine hydrate (or hydrazine monohydrate)

-

Ethanol (B145695) (or other suitable solvent)

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-fluorenone in ethanol.

-

Add hydrazine hydrate to the solution. An excess of hydrazine is often used to ensure the complete conversion of the 9-fluorenone.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The this compound product will precipitate out of the solution. The precipitation can be further encouraged by cooling the flask in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Chemical Reactions and Signaling Pathways

This compound is a key intermediate in several important chemical transformations, most notably the Wolff-Kishner reduction.

Synthesis of this compound

The formation of this compound from 9-fluorenone and hydrazine is a classic nucleophilic addition-elimination reaction. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 9-fluorenone. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

Synthesis of this compound from 9-Fluorenone and Hydrazine.

Wolff-Kishner Reduction of 9-Fluorenone

The Wolff-Kishner reduction converts the carbonyl group of 9-fluorenone into a methylene group (CH₂), yielding fluorene. This reaction is carried out under basic conditions at high temperatures. The mechanism involves the deprotonation of the hydrazone, followed by a series of steps leading to the elimination of nitrogen gas and the formation of a carbanion, which is then protonated to give the final product.[6][7]

Mechanism of the Wolff-Kishner Reduction of this compound.

Applications in Drug Development

Hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The fluorene scaffold is also a privileged structure in medicinal chemistry, appearing in various bioactive molecules. The combination of these two moieties in this compound and its derivatives makes them attractive candidates for drug discovery and development.[1]

The general workflow for the development of drugs based on this compound derivatives involves several key stages, from initial design and synthesis to biological evaluation and lead optimization.

General Workflow for Drug Development of this compound Derivatives.

Conclusion

This compound is a compound of significant interest in organic chemistry, both from a historical perspective as a key intermediate in the Wolff-Kishner reduction and for its contemporary applications as a building block in the synthesis of novel materials and potential therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and chemical behavior, aiming to equip researchers with the foundational knowledge necessary for its effective utilization in their scientific endeavors. The continued exploration of this compound and its derivatives holds promise for future advancements in various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 3. This compound | 13629-22-6 | FF70341 | Biosynth [biosynth.com]

- 4. lookchem.com [lookchem.com]

- 5. 9H-Fluoren-9-one, hydrazone [webbook.nist.gov]

- 6. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 7. byjus.com [byjus.com]

physical and chemical properties of 9-Fluorenone hydrazone

An In-depth Technical Guide to 9-Fluorenone (B1672902) Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 9-Fluorenone hydrazone. It includes detailed experimental protocols for its synthesis, an examination of its chemical reactivity, and its applications in various scientific fields.

Physical and Chemical Properties

This compound is a yellow to orange crystalline solid.[1] It is a heterocyclic compound utilized as a versatile building block in organic synthesis.[2] Key physical and chemical data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂ |

| Molecular Weight | 194.23 g/mol [2][3] |

| Melting Point | 148-150 °C[1][4][5] |

| Boiling Point | 362.5 °C at 760 mmHg[1][4][5] |

| Density | 1.23 g/cm³[1][4] |

| Appearance | Yellow to orange crystalline solid[1][6] |

| Solubility | Soluble in nonpolar solvents.[1] Low water solubility.[6] |

| Flash Point | 173 °C[1] |

| Refractive Index | 1.682[1] |

| pKa | 0.29 ± 0.20 (Predicted)[1][4] |

| CAS Number | 13629-22-6[3] |

Spectroscopic Data

The structural and electronic properties of this compound have been characterized using various spectroscopic techniques.[7][8]

| Spectroscopy | Data |

| ¹H NMR | Spectra have been reported in various solvents including CD₃CN, CDCl₃, DMSO-d₆, and methanol-d₄.[7][8] |

| ¹³C NMR | Spectra have been reported in various solvents including CD₃CN, CDCl₃, DMSO-d₆, and methanol-d₄.[7][8] |

| Infrared (IR) | FTIR and ATR-IR spectra are available.[3] The NIST WebBook provides its gas-phase IR spectrum.[9] |

| Mass Spectrometry (MS) | Mass spectral data is available through NIST and PubChem.[3][9] |

| UV-Vis | The electronic absorption spectra have been studied.[7][8] |

Synthesis of this compound

The primary method for synthesizing this compound is the condensation reaction between 9-fluorenone and hydrazine (B178648).[2][10]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

A common and effective protocol for the synthesis of this compound is as follows:[11]

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 9-fluorenone in ethanol (B145695).[11][12]

-

Heating: Heat the mixture to approximately 40 °C until a homogeneous solution is formed.[11][13]

-

Addition of Hydrazine: Add an excess of hydrazine monohydrate (typically 2.8 equivalents or more) to the solution.[11][14]

-

Reflux: Heat the reaction mixture to reflux (around 105 °C) and maintain this temperature for 3 to 4 hours.[12][13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12][13]

-

Crystallization: After the reaction is complete, cool the mixture to room temperature, followed by further cooling in an ice bath to facilitate the precipitation of the product.[12][15]

-

Isolation: Collect the resulting yellow, needle-like crystals by vacuum filtration.[11][15]

-

Washing and Drying: Wash the collected solid with a small amount of cold ethanol and dry it under a vacuum to yield the purified this compound.[11][12]

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Pathways

This compound serves as a precursor in various chemical transformations.

Wolff-Kishner Reduction

Under basic conditions at elevated temperatures, this compound can undergo a Wolff-Kishner reduction to yield fluorene.[14] This reaction is a classic method for the deoxygenation of ketones.

Caption: The Wolff-Kishner reduction of this compound to fluorene.

Formation of Azines

When this compound reacts with another molecule of 9-fluorenone, it can form N,N'-Bis(fluoren-9-ylidene) hydrazine, also known as fluorenone azine.[14] This is a common side reaction if there is an insufficient excess of hydrazine during the initial synthesis.[14]

Applications

This compound is a valuable intermediate in several areas:

-

Organic Synthesis: It is a key reactant for synthesizing a variety of organic compounds, including those with potential biological and pharmaceutical relevance.[1]

-

Detection of Carbonyl Compounds: It can be used as a reagent to form stable derivatives with carbonyl compounds, enabling their detection and quantification.[1]

-

Chromatography: It has applications as a modifier in chromatographic techniques to improve the separation and identification of compounds.[1]

-

Materials Science: Its derivatives, such as fluorenone azine, possess unique photophysical and electronic properties, making them suitable for applications in organic electronics and as chemosensors.[16]

Safety Information

-

Hazards: this compound is known to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[6]

-

Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[6] Work should be conducted in a well-ventilated area.[6]

-

Storage: Store in a dry, cool, and well-ventilated place with containers kept tightly closed.[6] It is incompatible with strong oxidizing agents.[6]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 13629-22-6 | FF70341 | Biosynth [biosynth.com]

- 3. This compound | C13H10N2 | CID 83627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | CAS#:13629-22-6 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Crystal and molecular structure investigations of this compound by X-ray, DFT, ESI + -MS, FT-IR, UV-Vis and NMR methods | Semantic Scholar [semanticscholar.org]

- 9. 9H-Fluoren-9-one, hydrazone [webbook.nist.gov]

- 10. Solved Need complete reaction mechanism of 9-fluorenone | Chegg.com [chegg.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Applications of 9-Fluorenone Hydrazone in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenone (B1672902) hydrazone is a versatile and valuable building block in organic synthesis, prized for its reactivity and utility as a precursor to a variety of important molecular scaffolds. Its unique chemical structure, featuring a reactive hydrazone moiety attached to the rigid fluorene (B118485) framework, allows for its participation in a range of synthetic transformations. These include its role as a key intermediate in the synthesis of nitrogen-containing heterocycles, as a substrate in reduction and cross-coupling reactions, and as a precursor to diazo compounds for cycloaddition reactions. This document provides detailed application notes and experimental protocols for several key synthetic applications of 9-fluorenone hydrazone, intended to serve as a practical guide for researchers in organic chemistry and drug development.

Key Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

-

Synthesis of this compound: The foundational reaction for accessing this versatile intermediate.

-

Synthesis of Fluorenone Azine: A common derivative with applications in materials science.

-

Wolff-Kishner Reduction: A classic method for the deoxygenation of the fluorenone carbonyl group.

-

Palladium-Catalyzed Denitrogenative Cascade (Catellani-Type Reaction): A modern approach to constructing polysubstituted fluorenes.

-

Synthesis of Heterocycles (Pyrazoles and Spiro-compounds): Leveraging the reactivity of the hydrazone for the construction of complex ring systems.

Synthesis of this compound

The most common method for the preparation of this compound is the condensation reaction between 9-fluorenone and hydrazine (B178648) hydrate.

Experimental Protocol

Materials:

-

9-Fluorenone

-

Hydrazine monohydrate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

Procedure: [1]

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-fluorenone (1.0 equiv) and ethanol (approximately 10 mL per gram of 9-fluorenone).

-

Stir the mixture and heat to 40 °C until a clear, homogeneous solution is formed (approximately 45 minutes).

-

Add hydrazine monohydrate (2.8 equiv) to the solution in a single portion.

-

Increase the temperature to reflux (an oil bath temperature of approximately 105 °C is recommended) and maintain for 3.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:9 mixture of ethyl acetate (B1210297) and hexanes as the eluent.

-

After the reaction is complete (indicated by the disappearance of the 9-fluorenone spot on TLC), remove the heat source and allow the mixture to cool to room temperature with continued stirring.

-

Further cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the resulting yellow crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain this compound. Further purification can be achieved by recrystallization from hot ethanol.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Reactant 1 | 9-Fluorenone | [1] |

| Reactant 2 | Hydrazine Monohydrate (2.8 equiv) | [1] |

| Solvent | Ethanol | [1] |

| Temperature | Reflux (~105 °C) | [1] |

| Reaction Time | 3.5 hours | [1] |

| Yield | High (often >90%) | |

| Melting Point | 148-150 °C | [2] |

| Appearance | Yellow to orange crystalline solid | [2] |

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Synthesis of Fluorenone Azine

This compound can be readily converted to fluorenone azine, a symmetrical molecule with interesting photophysical properties.

Experimental Protocol

Materials:

-

This compound

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Chloroform (B151607) (CHCl₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask, dissolve the this compound synthesized previously in chloroform.

-

Add a catalytic amount of anhydrous iron(III) chloride to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, wash the reaction mixture with water in a separatory funnel to remove the iron catalyst.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane) to obtain N,N'-Bis(fluoren-9-ylidene)hydrazine (fluorenone azine) as a crystalline solid.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Reactant | This compound | |

| Catalyst | Anhydrous Iron(III) Chloride (catalytic) | |

| Solvent | Chloroform | |

| Temperature | Room Temperature | |

| Reaction Time | Several hours | |

| Yield | Good to excellent |

Reaction Scheme

Caption: Synthesis of fluorenone azine from this compound.

Wolff-Kishner Reduction to Fluorene

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to the corresponding alkanes. In the case of this compound, this reaction yields fluorene. The Huang-Minlon modification is a commonly used, more practical procedure.[3][4]

Experimental Protocol (Huang-Minlon Modification)

Materials:

-

This compound

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol

-

Round-bottom flask

-

Reflux condenser with a distillation head

-

Thermometer

-

Heating mantle

-

Place this compound (1.0 equiv), potassium hydroxide (4.0 equiv), and diethylene glycol in a round-bottom flask equipped with a reflux condenser and a thermometer.

-

Heat the mixture to a gentle reflux for 1 hour. During this time, the hydrazone is converted to its anion.

-

After 1 hour, arrange the condenser for distillation and slowly raise the temperature of the reaction mixture to 190-200 °C to remove water and any excess hydrazine.

-

Once the temperature has reached 190-200 °C, switch the condenser back to the reflux position and maintain this temperature for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice and water.

-

Collect the precipitated solid (fluorene) by vacuum filtration.

-

Wash the solid with water until the washings are neutral.

-

The crude fluorene can be purified by recrystallization from ethanol.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Reactant | This compound | |

| Reagent | Potassium Hydroxide (excess) | [3][4] |

| Solvent | Diethylene Glycol | [3][4] |

| Temperature | 190-200 °C | [3][4] |

| Reaction Time | 4-5 hours | [3][4] |

| Yield | High (typically >80%) |

Reaction Mechanism

Caption: Simplified mechanism of the Wolff-Kishner reduction.

Palladium-Catalyzed Denitrogenative Cascade for Fluorene Synthesis

A modern and powerful application of hydrazones, including this compound, is in palladium-catalyzed Catellani-type reactions. This method allows for the regioselective synthesis of polysubstituted fluorenes. In this cascade, the hydrazone acts as a directing group and a source of the methylene (B1212753) bridge.[5][6][7][8]

Experimental Protocol

General Procedure: [5][6][7] Note: This is a general procedure based on the reported methodology. Specific substrate-dependent optimization may be required.

Materials:

-

Aryl iodide

-

This compound (or a suitable 2-bromoarylaldehyde hydrazone)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Dicyclohexylphenylphosphine (PCyPh₂) or similar phosphine (B1218219) ligand

-

Norbornene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Schlenk tube or similar reaction vessel for inert atmosphere techniques

Procedure:

-

To a Schlenk tube under an argon atmosphere, add the aryl iodide (1.0 equiv), this compound (or 2-bromoarylaldehyde hydrazone, 1.2 equiv), norbornene (2.0 equiv), palladium(II) acetate (10 mol%), the phosphine ligand (25 mol%), and potassium carbonate (2.5 equiv).

-

Add anhydrous DMF as the solvent.

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the polysubstituted fluorene.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Reactants | Aryl Iodide, Hydrazone | [5][6][7] |

| Catalyst | Pd(OAc)₂ (10 mol%) | [5][6][7] |

| Ligand | PCyPh₂ (25 mol%) | [6] |

| Mediator | Norbornene | [5][6][7] |

| Base | K₂CO₃ | [5][6][7] |

| Solvent | DMF | [5][6][7] |

| Temperature | 110 °C | [5][6][7] |

| Yield | Good to excellent | [5][6][7] |

Catalytic Cycle

Caption: Simplified Catellani-type catalytic cycle for fluorene synthesis.

Synthesis of Heterocycles

This compound can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and spiro-compounds, often through cycloaddition reactions.

A. Synthesis of Pyrazole Derivatives

While specific protocols starting from this compound are not abundant in the literature, a general approach involves the in situ generation of a diazo compound followed by a [3+2] cycloaddition with an alkyne.

General Protocol Concept:

-

Oxidation of this compound (e.g., with lead tetraacetate or manganese dioxide) to generate 9-diazofluorene (B1199885) in situ.

-

Reaction of the in situ generated 9-diazofluorene with a suitable dipolarophile, such as a substituted alkyne.

-

This [3+2] cycloaddition would yield a spiro[fluorene-9,3'-pyrazole] derivative.

Note: This is a generalized procedure and would require experimental optimization.

B. Synthesis of Spiro-Compounds

The synthesis of spiro-compounds can also be achieved through 1,3-dipolar cycloaddition reactions where this compound is a precursor to the 1,3-dipole.

Conceptual Workflow:

Caption: Conceptual workflow for spiro-heterocycle synthesis.

Conclusion

This compound is a readily accessible and highly useful intermediate in organic synthesis. Its applications range from classical transformations like the Wolff-Kishner reduction to modern palladium-catalyzed cascade reactions. The ability to serve as a precursor to diazo compounds opens up possibilities for the construction of complex heterocyclic and spirocyclic systems. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]

- 5. [PDF] A denitrogenative palladium-catalyzed cascade for regioselective synthesis of fluorenes† | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A denitrogenative palladium-catalyzed cascade for regioselective synthesis of fluorenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. A denitrogenative palladium-catalyzed cascade for regioselective synthesis of fluorenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 9-Fluorenone Hydrazone as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 9-fluorenone (B1672902) hydrazone and its derivatives as key building blocks in the synthesis of a variety of heterocyclic compounds. The inherent reactivity of the hydrazone moiety allows for its participation in diverse cyclization reactions, leading to the formation of valuable scaffolds for drug discovery and development. This document outlines the synthesis of thiazoles, pyrazoles, and 1,2,3-triazoles, and provides insights into their potential biological applications.

Synthesis of Fluorenyl-Hydrazonothiazoles via Hantzsch Reaction

The Hantzsch thiazole (B1198619) synthesis offers a straightforward method for the preparation of 2-hydrazinyl-1,3-thiazole derivatives. This reaction involves the condensation of a thiosemicarbazone derivative of 9-fluorenone with an α-halocarbonyl compound.

Reaction Scheme:

Caption: Hantzsch Thiazole Synthesis from this compound.

Experimental Protocol: Synthesis of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives[1]

Step 1: Synthesis of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1)

-

To a solution of 9-fluorenone (1.0 eq) in a suitable solvent such as 1,4-dioxane, add thiosemicarbazide (1.1 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the purified 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide product.

Step 2: General Hantzsch Synthesis of Fluorenyl-hydrazonothiazole Derivatives [1]

-

In a round-bottom flask, dissolve 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1.0 eq) in tetrahydrofuran (B95107) (THF) or 1,4-dioxane.

-

Add the corresponding α-halocarbonyl compound (1.1 eq).

-

Optionally, a base such as sodium acetate (B1210297) can be added to shorten the reaction time.

-

Reflux the reaction mixture for 1 to 24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The precipitate formed is collected by filtration and washed with diethyl ether.

-

The crude product can be purified by recrystallization from a suitable solvent like 1,4-dioxane or by dissolving in glacial acetic acid and precipitating with a 10% sodium acetate aqueous solution.[1][2]

Quantitative Data:

| Compound | α-Halocarbonyl Compound | Solvent | Time (h) | Yield (%) | M.p. (°C) |

| 4a | Chloroacetaldehyde | THF | 12 | 76 | 198-199 |

| 4b | Chloroacetone | THF | 6 | 75 | 180-181 |

| 4f | 2-Bromo-3'-chloroacetophenone | THF | 5 | 85 | 205-206 |

| 4h | 2-Bromo-3'-fluoroacetophenone | THF | 3 | 82 | 196-197 |

| 5 | 3-Chloro-2,4-pentanedione | THF | 12 | 79 | 253-254 |

| 7 | 2,3-Dichloroquinoxaline | 1,4-Dioxane | 12 | 81 | 251-252 |

Data extracted from reference[1].

Synthesis of Pyrazole (B372694) Derivatives via Brønsted Acid-Mediated Cyclization

Hydrazones can undergo self-condensation or cross-condensation reactions in the presence of a Brønsted acid to yield multisubstituted pyrazoles.[3] This method is convenient and proceeds under mild conditions.

Reaction Scheme:

Caption: Brønsted Acid-Mediated Pyrazole Synthesis.

Experimental Protocol: General Procedure for Pyrazole Synthesis[3]

-

To a solution of the hydrazone (1.0 eq) in dichloromethane (B109758) (CH2Cl2), add methanesulfonic acid (MsOH) (1.2 eq) at room temperature.

-

For cross-condensation reactions, a second hydrazone derivative is added to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Synthesis of 1,2,3-Triazole Analogues via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,4-disubstituted 1,2,3-triazoles.[4][5] Precursors derived from 9-fluorenone can be functionalized with either an azide (B81097) or an alkyne group to participate in this reaction.

Reaction Scheme:

Caption: Click Chemistry Synthesis of 1,2,3-Triazoles.

Experimental Protocol: Synthesis of 9H-fluorenone based 1,2,3-triazole analogues[6]

-

In a suitable reaction vessel, dissolve the 9-fluorenyl azide derivative (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of t-BuOH and water.

-

Add a catalytic amount of copper(II) sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data:

| Compound | Linker | R Group | Yield (%) | MTB MIC (µM) | InhA Inhibition (%) at 50 µM |

| 5p | -NH- | 3,4,5-trimethoxyphenyl | - | 58.34 | - |

| 8e | -S- | 4-fluorophenyl | - | 66.94 | - |

| 8g | -S- | 4-chlorophenyl | - | 57.55 | - |

| 8q | -S- | 3,4,5-trimethoxyphenyl | - | 56.11 | - |

| 10p | -SO2- | 3,4,5-trimethoxyphenyl | - | 52.35 | 73 |

Data extracted from reference[6]. Note: Yields were not specified in the abstract.

Biological Significance and Potential Signaling Pathways

Heterocyclic compounds derived from this compound have demonstrated a range of biological activities, making them promising candidates for drug development.

Experimental Workflow for Synthesis and Screening:

Caption: General Experimental Workflow.

Inhibition of Mycobacterium tuberculosis InhA by 1,2,3-Triazole Analogues

Several 9H-fluorenone based 1,2,3-triazole analogues have been identified as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[6] InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[7][8]

Caption: InhA Inhibition Pathway.

Potential Inhibition of Dihydrofolate Reductase (DHFR) by Thiazole Derivatives